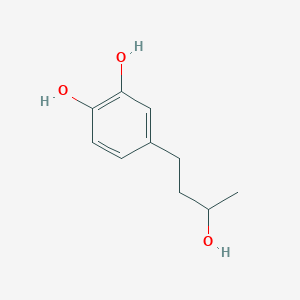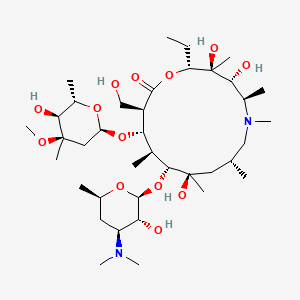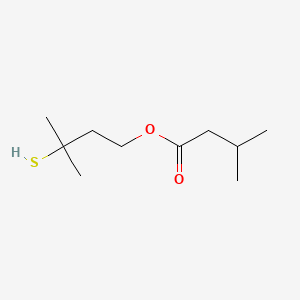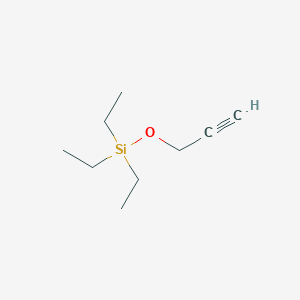
Silane, triethyl(2-propynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Silane, triethyl(2-propynyloxy)-” is a chemical compound with the molecular formula C9H18OSi . It is also known by other names such as “Triethyl (2-propyn-1-yloxy)silane” and "Propargyl Triethylsilylether" . Its average mass is 170.324 Da and its monoisotopic mass is 170.112686 Da .
Synthesis Analysis
While specific synthesis methods for “Silane, triethyl(2-propynyloxy)-” were not found, silanes in general can be synthesized using various methods . For instance, a new silane coupling agent was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of “Silane, triethyl(2-propynyloxy)-” consists of a silane group (Si) attached to a propynyloxy group . The molecular formula is C9H18OSi .Chemical Reactions Analysis
While specific chemical reactions involving “Silane, triethyl(2-propynyloxy)-” were not found, silanes are known to offer unique chemistry due to the outstanding affinity from silicon to oxygen and fluorine .Physical And Chemical Properties Analysis
“Silane, triethyl(2-propynyloxy)-” is a chemical compound with an average mass of 170.324 Da and a monoisotopic mass of 170.112686 Da . Further physical and chemical properties were not found in the search results.Mecanismo De Acción
The “coupling” mechanism of organofunctional silanes, such as “Silane, triethyl(2-propynyloxy)-”, depends on a stable link between the organofunctional group (Y) and hydrolyzable groups (X) in compounds of the structure X3SiRY . The organofunctional groups (Y) are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups (X) are merely intermediates in the formation of silanol groups for bonding to mineral surfaces .
Safety and Hazards
“Silane, triethyl(2-propynyloxy)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gear, using only non-sparking tools, and avoiding heat, sparks, open flames, and hot surfaces .
Direcciones Futuras
Propiedades
Número CAS |
61157-25-3 |
|---|---|
Nombre del producto |
Silane, triethyl(2-propynyloxy)- |
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
triethyl(prop-2-ynoxy)silane |
InChI |
InChI=1S/C9H18OSi/c1-5-9-10-11(6-2,7-3)8-4/h1H,6-9H2,2-4H3 |
Clave InChI |
ASTGRWDWZAQLPJ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCC#C |
SMILES canónico |
CC[Si](CC)(CC)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




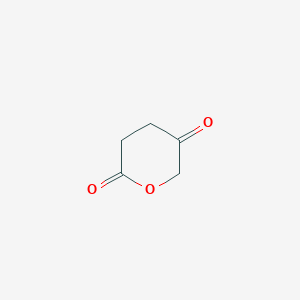
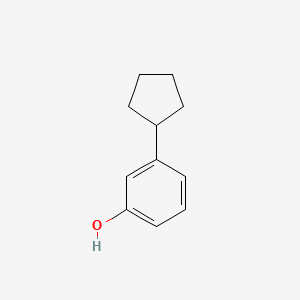
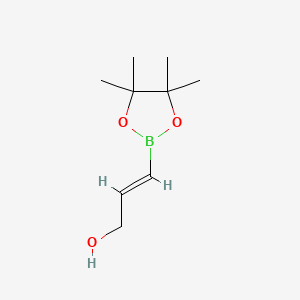
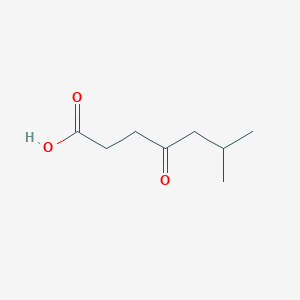





![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3192140.png)
